molecular formula C12H8O4 B565719 9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one CAS No. 1246819-63-5

9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one

Cat. No. B565719
M. Wt: 220.203
InChI Key: QXKHYNVANLEOEG-KQORAOOSSA-N
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Patent
US09440940B2

Procedure details

1.5 g of 6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin (0.006 mole) is cyclized by heating in 20 ml of acetone in the presence of 0.5 g sodium carbonate (0.007 mole), reducing using 1.4 mg of sodium borohydride (0.03 mole) and neutralizing in sulfuric acid medium. After vacuum filtration and evaporation and trituration in ethanol, 8-MOP is obtained (yield 80%). Lastly, the 8-MOP is recrystallized in ethanol.
Name
6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 mg
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([O:16][CH3:17])[C:14]=1[OH:15])[O:11][C:10](=[O:18])[CH:9]=[CH:8]2)=O.C(=O)([O-])[O-].[Na+].[Na+].[BH4-].[Na+]>CC(C)=O.S(=O)(=O)(O)O>[CH3:17][O:16][C:13]1[C:12]2[O:11][C:10]([CH:9]=[CH:8][C:7]=2[CH:6]=[C:5]2[CH:3]=[CH:2][O:15][C:14]=12)=[O:18] |f:1.2.3,4.5|

Inputs

Step One
Name
6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin
Quantity
1.5 g
Type
reactant
Smiles
ClCC(=O)C=1C=C2C=CC(OC2=C(C1O)OC)=O
Step Two
Name
Quantity
1.4 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After vacuum filtration and evaporation and trituration in ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(C=CO2)=CC3=C1OC(=O)C=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09440940B2

Procedure details

1.5 g of 6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin (0.006 mole) is cyclized by heating in 20 ml of acetone in the presence of 0.5 g sodium carbonate (0.007 mole), reducing using 1.4 mg of sodium borohydride (0.03 mole) and neutralizing in sulfuric acid medium. After vacuum filtration and evaporation and trituration in ethanol, 8-MOP is obtained (yield 80%). Lastly, the 8-MOP is recrystallized in ethanol.
Name
6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 mg
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([O:16][CH3:17])[C:14]=1[OH:15])[O:11][C:10](=[O:18])[CH:9]=[CH:8]2)=O.C(=O)([O-])[O-].[Na+].[Na+].[BH4-].[Na+]>CC(C)=O.S(=O)(=O)(O)O>[CH3:17][O:16][C:13]1[C:12]2[O:11][C:10]([CH:9]=[CH:8][C:7]=2[CH:6]=[C:5]2[CH:3]=[CH:2][O:15][C:14]=12)=[O:18] |f:1.2.3,4.5|

Inputs

Step One
Name
6-(2′-chloroacetyl)-7-hydroxy-8-methoxycoumarin
Quantity
1.5 g
Type
reactant
Smiles
ClCC(=O)C=1C=C2C=CC(OC2=C(C1O)OC)=O
Step Two
Name
Quantity
1.4 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After vacuum filtration and evaporation and trituration in ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C(C=CO2)=CC3=C1OC(=O)C=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.